molecular formula C11H13N B8760277 1,2,7-trimethyl-1H-indole

1,2,7-trimethyl-1H-indole

Cat. No. B8760277
M. Wt: 159.23 g/mol
InChI Key: DRXVXXORAJHRPQ-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

According to the procedure of Preparation 13 (a), except substituting 2,7-dimethylindole for the 3-methylindole, the title compound (960 mg, 87%) was obtained as an oil: MS (ES) m/e 160.2 (M+H)+.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][C:5]=2[CH3:11].[CH3:12]C1C2C(=CC=CC=2)NC=1>>[CH3:12][N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][C:5]=2[CH3:11])[CH:10]=[C:2]1[CH3:1]

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=C(C=CC=C2C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CNC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC2=CC=CC(=C12)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 960 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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